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Compound of Interest

Compound Name: 3-CPMT

Cat. No.: B1663676

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and
drug development professionals. 3-Chlorophenmetrazine (3-CPM) is a research chemical and
is not approved for human consumption. The information contained herein is a consolidation of
available data and should not be interpreted as a recommendation for use.

Introduction

3-Chlorophenmetrazine (3-CPM), also known as PAL-594, is a novel psychoactive substance
(NPS) belonging to the phenylmorpholine class of stimulants.[1][2] It is a structural analog of
phenmetrazine, a former anorectic agent, and the more recent research chemical 3-
fluorophenmetrazine (3-FPM).[1][2] As an NPS, 3-CPM is characterized by a limited history of
human use and a significant lack of formal toxicological and safety data.[1][3] This technical
guide aims to provide a comprehensive overview of the currently available toxicological and
safety information on 3-CPM, drawing upon the sparse data on the compound itself and
supplementing it with information from its structural analogs, phenmetrazine and 3-FPM, to
create a predictive safety profile. This guide also details standardized experimental protocols
relevant to the toxicological assessment of such a compound.

Pharmacological Profile

The primary mechanism of action of 3-Chlorophenmetrazine is understood to be the release of
monoamine neurotransmitters. It functions as a norepinephrine-dopamine releasing agent
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(NDRA) with a comparatively weak effect on serotonin release.[2] This pharmacological activity
is consistent with its stimulant effects reported in anecdotal user accounts, which include
increased alertness, focus, and euphoria.[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro data on 3-CPM's potency as a monoamine
releasing agent.

Dopamine Norepineph  Serotonin
Assay (DA) rine (NE) (5-HT)
Compound Reference
System Release Release Release

ECso (nM) ECso (nM) ECso (nM)

3-
Rat brain
Chlorophenm
) synaptosome 27 75 301 [2]
etrazine (3-
s
CPM)

Toxicological Data

Formal, peer-reviewed toxicological studies on 3-Chlorophenmetrazine are not currently
available in the scientific literature. Therefore, its toxicological profile must be inferred from data
on analogous compounds and from the limited case reports where its use has been analytically
confirmed.

Acute Toxicity

There are no published LDso values for 3-Chlorophenmetrazine. A single case report identified
3-CPM in the serum and urine of a patient presenting with acute stimulant toxicity; however,
this was a case of polydrug use, making it impossible to attribute the observed symptoms
solely to 3-CPM.[4]

For comparison, the table below includes acute toxicity data for the parent compound,
phenmetrazine.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://pubmed.ncbi.nlm.nih.gov/11113474/
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.qualitybiological.com/wp-content/uploads/TIS-QBI-NRU-assay-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Route of
Compound Species . . LDso Reference
Administration

Phenmetrazine Rat Oral 370 mg/kg [2]
Phenmetrazine Mouse Oral 125 mg/kg [2]
Phenmetrazine Monkey (adult) Not specified 15-20 mg/kg [1]
Phenmetrazine Monkey (young) Not specified 5 mg/kg [1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data on the genotoxicity, carcinogenicity, or reproductive and
developmental toxicity of 3-Chlorophenmetrazine.

Studies on the related compound phendimetrazine, which metabolizes to phenmetrazine, have
not been performed to evaluate its carcinogenic or mutagenic potential, or its effects on fertility.
[4] An observational study on phenmetrazine prescribed during pregnancy did not find an
increased rate of severe congenital anomalies.[2]

Metabolism

Specific metabolic pathways for 3-Chlorophenmetrazine have not been formally studied.
However, research on the closely related 3-Fluorophenmetrazine (3-FPM) provides insight into
its likely metabolic fate. The primary metabolic transformations for 3-FPM include N-oxidation,
aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and degradation of
the ethyl-bridge.[5][6] It is plausible that 3-CPM undergoes similar metabolic processes.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a
thorough toxicological evaluation of 3-Chlorophenmetrazine.

In Vitro Monoamine Transporter Release Assay

This assay determines the potency and efficacy of a test compound to induce the release of
dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.
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Methodology:

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from
specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin, and
cortex for norepinephrine).[7][8] The tissue is homogenized in a sucrose buffer and purified
by differential centrifugation.[7][8]

Radiolabeled Neurotransmitter Loading: The synaptosomes are incubated with a
radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for
uptake into the vesicles.

Release Assay: The loaded synaptosomes are then exposed to various concentrations of 3-
Chlorophenmetrazine. The amount of radioactivity released into the supernatant is measured
using liquid scintillation counting.

Data Analysis: The concentration of 3-CPM that produces 50% of the maximal release
(ECso) is calculated to determine its potency.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity (LDso) of a substance.

Methodology:

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[9]
[10]

Dosing: A stepwise procedure is used, with a group of three animals per step. The substance
is administered orally by gavage.[11] The starting dose is selected from a series of fixed
dose levels (5, 50, 300, 2000 mg/kg).[9]

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14
days.[12]

Dose Adjustment: The results from the first group determine the dosing for the next group. If
mortality is observed, the dose for the next group is lowered. If no mortality is observed, the
dose is increased.
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» Classification: The substance is classified into a toxicity category based on the observed
outcomes at different dose levels.[13]

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a chemical.
Methodology:

e Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-
existing mutations that render them unable to synthesize an essential amino acid (e.g.,
histidine) are used.[2][14]

o Exposure: The bacterial strains are exposed to various concentrations of 3-
Chlorophenmetrazine, both with and without a metabolic activation system (S9 fraction from
rat liver).[2][15]

o Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential
amino acid.[2]

 Incubation and Scoring: The plates are incubated for 48-72 hours.[2] The number of
revertant colonies (colonies that have undergone a reverse mutation and can now
synthesize the essential amino acid) is counted. A significant, dose-dependent increase in
the number of revertant colonies compared to the control indicates a mutagenic potential.[14]

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in vivo.
Methodology:

» Animal Dosing: Typically, mice or rats are treated with 3-Chlorophenmetrazine at three dose
levels, usually on two or more occasions 24 hours apart.[16][17]

» Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after
the final dose.[1][17]
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Slide Preparation and Staining: Smears are prepared and stained to differentiate between
polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes
(mature red blood cells).

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is
determined by scoring a sufficient number of cells under a microscope. A micronucleus is a
small, additional nucleus in the cytoplasm of the cell.

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of
micronucleated cells in the treated groups compared to the control group indicates that the
substance is genotoxic.[16]

hERG Potassium Channel Patch-Clamp Assay

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias (QT

prolongation).

Methodology:

Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human
Ether-a-go-go-Related Gene (hERG) potassium channel is used.[18][19]

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the hERG
current from individual cells.[20] A specific voltage protocol is applied to the cell membrane to
elicit the characteristic hERG current.[21][22]

Compound Application: The cells are exposed to increasing concentrations of 3-
Chlorophenmetrazine.

Data Analysis: The inhibitory effect of 3-CPM on the hERG current is measured. The
concentration that causes 50% inhibition (ICso) is calculated. A potent inhibition of the hERG
channel is a significant indicator of potential cardiotoxicity.

Visualizations
Proposed Mechanism of Action of 3-
Chlorophenmetrazine
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Caption: Proposed mechanism of action of 3-Chlorophenmetrazine as a monoamine releasing
agent.

General Experimental Workflow for Toxicological
Assessment of a Novel Psychoactive Substance
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Caption: A general experimental workflow for the toxicological assessment of a novel
psychoactive substance.

Safety Profile and Conclusion

The safety profile of 3-Chlorophenmetrazine is largely unknown due to the absence of
dedicated toxicological studies. Based on its mechanism of action as a norepinephrine-
dopamine releasing agent, its acute effects are expected to be similar to other stimulants,
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including tachycardia, hypertension, agitation, and in high doses, more severe cardiovascular
and neurological events.[15][23]

The presence of a chlorine atom on the phenyl ring raises theoretical concerns about potential
neurotoxicity, drawing parallels to compounds like para-chloroamphetamine, a known
serotonergic neurotoxin. However, without experimental data, this remains speculative.

Given the significant data gaps, any interaction with 3-Chlorophenmetrazine should be
approached with extreme caution. The information provided in this guide underscores the
critical need for comprehensive in vitro and in vivo toxicological studies to properly characterize
the safety and risk profile of this and other emerging novel psychoactive substances.
Researchers and drug development professionals are urged to utilize the described
experimental protocols to generate the necessary data to inform public health and regulatory
bodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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